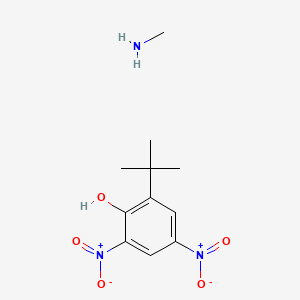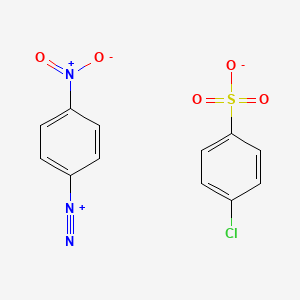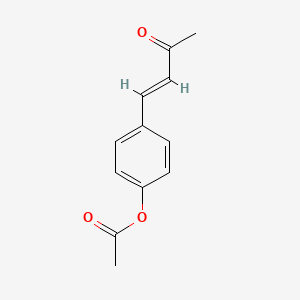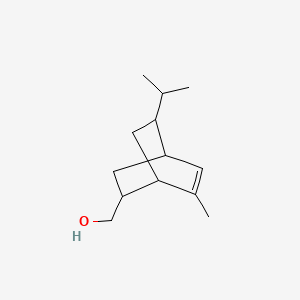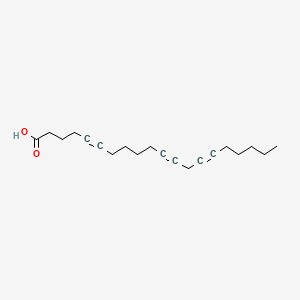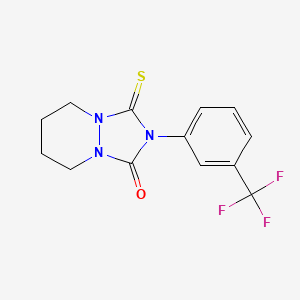
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazolo-pyridazinone core, which is hexahydro-substituted and contains a thioxo group along with a trifluoromethyl phenyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolo-pyridazinone core, followed by the introduction of the hexahydro and thioxo groups. The trifluoromethyl phenyl group is then attached through a series of substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The trifluoromethyl phenyl group can participate in substitution reactions, where other groups replace the trifluoromethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, hexahydro-3-thioxo-2-(3-(trifluoromethyl)phenyl)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazolo-pyridazinones and hexahydro-thioxo derivatives, but the presence of the trifluoromethyl phenyl group adds distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
58744-75-5 |
|---|---|
Molecular Formula |
C13H12F3N3OS |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
3-sulfanylidene-2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C13H12F3N3OS/c14-13(15,16)9-4-3-5-10(8-9)19-11(20)17-6-1-2-7-18(17)12(19)21/h3-5,8H,1-2,6-7H2 |
InChI Key |
GAMNWMBKMLZOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


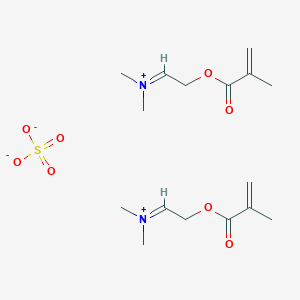
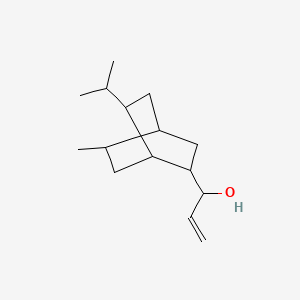
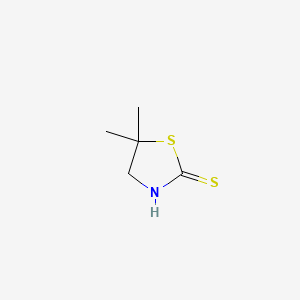
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
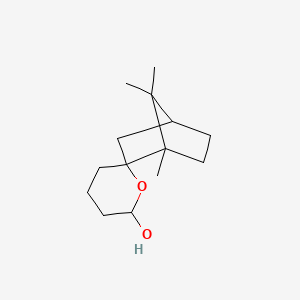
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
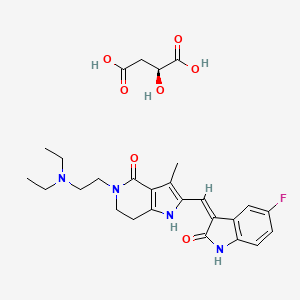
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
